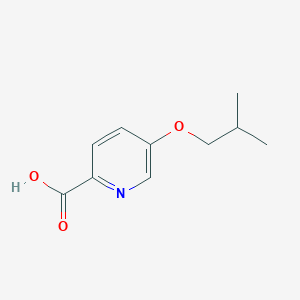

5-Isobutoxypicolinic acid

Description

Properties

IUPAC Name |

5-(2-methylpropoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(2)6-14-8-3-4-9(10(12)13)11-5-8/h3-5,7H,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANFQUFXTMQBHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CN=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-isobutoxypicolinic acid typically involves the introduction of the isobutoxy group to the picolinic acid framework. One common method is the alkylation of picolinic acid with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Isobutoxypicolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The isobutoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

Research indicates that derivatives of picolinic acid, including IBPA, exhibit significant antimicrobial properties. For instance, studies have shown that certain picolinic acid derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves interference with bacterial metabolic pathways or cell wall synthesis .

1.2 Anti-inflammatory Effects

IBPA and its derivatives have been explored for their anti-inflammatory effects. Picolinic acid derivatives have been implicated in modulating immune responses, potentially aiding in the treatment of inflammatory diseases. For example, compounds similar to IBPA have been studied for their ability to reduce inflammation in models of chronic diseases .

1.3 Potential in Treating Respiratory Disorders

Recent patents highlight the utility of picolinic acid derivatives, including IBPA, as intermediates in synthesizing compounds aimed at treating respiratory disorders such as cystic fibrosis. These compounds can enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is crucial for maintaining fluid balance in the lungs .

Agricultural Applications

2.1 Plant Growth Regulators

IBPA has shown promise as a plant growth regulator. Research indicates that picolinic acid derivatives can stimulate plant growth and enhance resistance to environmental stressors. This application is particularly relevant in sustainable agriculture, where enhancing crop resilience is critical .

2.2 Herbicide Development

The structural characteristics of IBPA make it a candidate for developing new herbicides. Studies suggest that modifications to the picolinic acid structure can lead to compounds with selective herbicidal activity against specific weed species while minimizing impact on crops .

Materials Science

3.1 Coordination Chemistry

IBPA has potential applications in coordination chemistry, where it can act as a ligand to form metal complexes. These complexes are valuable in catalysis and materials development due to their unique electronic properties and stability .

3.2 Molecular Devices

The unique structural features of IBPA allow for its use in developing molecular devices and sensors. Research into amides derived from picolinic acid suggests that these compounds can be utilized in creating molecular switches and sensors due to their ability to undergo conformational changes .

Table 1: Summary of Research Findings on 5-Isobutoxypicolinic Acid Applications

Mechanism of Action

The mechanism of action of 5-isobutoxypicolinic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

5-Cyclobutylpicolinic Acid (CAS 1451393-53-5)

- Substituent : Cyclobutyl group at the 5-position.

- Properties : The cyclobutyl ring introduces steric bulk and moderate lipophilicity. Unlike the ether-linked isobutoxy group in 5-isobutoxypicolinic acid, the cyclobutyl group is a saturated hydrocarbon, which may reduce polarity and alter metabolic stability .

- Applications : Used as a chemical synthesis intermediate, similar to other picolinic acid derivatives.

2-Hydroxyisobutyric Acid (CAS 594-61-6)

- Structure: A branched carboxylic acid (2-hydroxy-2-methylpropanoic acid).

- Its hydroxyl and carboxylic acid groups confer higher polarity and acidity compared to this compound, making it more water-soluble but less suited for lipid membrane penetration .

Key Observations:

Lipophilicity : The isobutoxy group in this compound likely increases logP compared to 5-cyclobutylpicolinic acid, enhancing membrane permeability but reducing aqueous solubility.

Reactivity : The ether linkage in this compound may confer hydrolytic stability under basic conditions compared to ester or carboxylic acid derivatives like 2-hydroxyisobutyric acid.

Safety : While specific hazards for this compound are undocumented, analogs like 5-cyclobutylpicolinic acid require strict protective measures (e.g., gloves, masks) to avoid dermal or inhalation exposure .

Research Implications and Limitations

- Synthetic Utility : The isobutoxy group’s steric hindrance could influence regioselectivity in cross-coupling reactions compared to smaller substituents.

- Data Gaps: No experimental data on this compound’s biological activity or toxicity are provided in the evidence, necessitating caution in extrapolating findings from analogs.

Biological Activity

5-Isobutoxypicolinic acid (IBPA) is a compound derived from picolinic acid, which is known for its diverse biological activities. This article focuses on the biological activity of IBPA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a substituted derivative of picolinic acid, characterized by the presence of an isobutoxy group at the 5-position of the pyridine ring. Its molecular formula is CHNO, and its structure can be represented as follows:

In Vitro Studies

- Cell Differentiation : In vitro experiments have shown that compounds related to picolinic acid can induce differentiation in osteoblasts, the cells responsible for bone formation. This suggests that IBPA may enhance bone density through similar mechanisms.

- Viral Entry Inhibition : Preliminary studies indicate that derivatives of picolinic acid could inhibit viral entry mechanisms. Research focused on the structural analogs of picolinic acid has revealed that they can block viral fusion processes, potentially positioning IBPA as a candidate for antiviral development .

Case Studies

A notable case study explored the effects of picolinic acid on various viral pathogens, demonstrating significant reductions in viral entry and replication across multiple strains . While direct case studies on IBPA are scarce, the implications from studies on picolinic acid provide a foundation for further exploration.

Data Table: Biological Activities of Picolinic Acid Derivatives

Future Directions in Research

Given the promising biological activities associated with this compound's structural analogs, future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile of IBPA.

- Mechanistic Studies : Investigating the specific pathways through which IBPA exerts its biological effects.

- Clinical Trials : Initiating trials to assess therapeutic applications in bone health and antiviral treatments.

Q & A

Q. What are the established synthetic routes for 5-isobutoxypicolinic acid, and what analytical methods are critical for verifying its purity and structure?

- Methodological Answer : Common synthetic approaches include nucleophilic substitution at the pyridine ring or coupling reactions using picolinic acid derivatives. Key steps involve protecting group strategies (e.g., tert-butoxycarbonyl) and catalytic hydrogenation for deprotection. Structural verification requires ¹H/¹³C NMR for functional group analysis, HPLC-MS for purity (>98%), and X-ray diffraction (XRD) for crystalline structure confirmation. Reproducibility hinges on documenting solvent ratios, temperature gradients, and catalyst loadings .

Q. How can researchers design initial biological activity studies for this compound?

- Methodological Answer : Utilize the PICO(T) framework to define:

- Population : Target enzymes or cellular models (e.g., kinases, inflammatory mediators).

- Intervention : Dose ranges of this compound.

- Comparison : Positive controls (e.g., known inhibitors) and solvent-only negatives.

- Outcome : IC₅₀ values, binding affinity (Kd), or transcriptional activity changes.

- Time : Incubation periods aligned with assay kinetics (e.g., 24–72 hours for cytotoxicity).

Pre-screen with computational docking (e.g., AutoDock Vina) to prioritize targets .

Q. What are the best practices for characterizing the solubility and stability of this compound under physiological conditions?

- Methodological Answer : Conduct pH-dependent solubility studies (pH 1–7.4) using shake-flask methods with HPLC quantification. Stability assays should include:

- Thermogravimetric analysis (TGA) for thermal degradation profiles.

- Forced degradation under oxidative (H₂O₂), hydrolytic (acid/base), and photolytic conditions.

- LC-MS/MS to identify degradation products. Report results in molarity (mM) and percentage recovery .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

- Methodological Answer : Apply systematic review methodologies :

Define inclusion/exclusion criteria (e.g., studies with ≥n=3 replicates, peer-reviewed only).

Extract data on experimental variables (e.g., cell lines, assay protocols).

Perform meta-analysis using random-effects models to account for heterogeneity.

Contradictions may arise from batch-to-batch compound variability or assay interference (e.g., fluorescent quenching). Validate findings with orthogonal assays (SPR, ITC) and replicate in independent labs .

Q. What strategies optimize the enantiomeric purity of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak IA/IB columns) with hexane:isopropanol gradients. For asymmetric synthesis, use Sharpless epoxidation or enzymatic resolution (lipases). Monitor enantiomeric excess (%ee) via circular dichroism (CD) or chiral HPLC . Computational modeling (DFT for transition states) guides catalyst selection .

Q. How can computational models predict the pharmacokinetic profile of this compound?

- Methodological Answer : Use QSAR models (e.g., SwissADME, pkCSM) to estimate logP, bioavailability, and CYP450 metabolism. Molecular dynamics (MD) simulations (AMBER/GROMACS) assess membrane permeability. Validate predictions with in vitro assays :

- Caco-2 monolayers for intestinal absorption.

- Microsomal stability tests (human liver microsomes).

- Plasma protein binding via ultrafiltration .

Methodological Frameworks

Q. How to formulate a PICOT question for studying this compound’s efficacy in neurodegenerative models?

- Example :

- P : Transgenic murine models expressing tauopathy.

- I : Oral administration of this compound (50 mg/kg/day).

- C : Placebo vs. FDA-approved tau aggregation inhibitors.

- O : Reduction in phosphorylated tau levels (Western blot).

- T : 12-week intervention.

This framework ensures specificity and alignment with preclinical trial standards .

Q. What statistical approaches address variability in dose-response studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.